2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide
Description
This compound features a 1-methylindole core linked via an acetamide bridge to a 3-(2-methyltetrazol-5-yl)phenyl group. The indole moiety is a privileged scaffold in medicinal chemistry, often associated with receptor binding and metabolic stability . The tetrazole ring, a bioisostere for carboxylic acids, enhances solubility and modulates pharmacokinetic properties .
Properties
Molecular Formula |
C19H18N6O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(1-methylindol-3-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N6O/c1-24-12-14(16-8-3-4-9-17(16)24)11-18(26)20-15-7-5-6-13(10-15)19-21-23-25(2)22-19/h3-10,12H,11H2,1-2H3,(H,20,26) |
InChI Key |
JZPNOLHMXDVZCY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC=CC(=C3)C4=NN(N=N4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide typically involves multi-step organic reactions. One common route includes the formation of the indole and tetrazole rings separately, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole or tetrazole rings.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Both the indole and tetrazole rings can participate in substitution reactions, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the indole or tetrazole rings.
Scientific Research Applications
2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogies and Differences
Table 1: Structural and Functional Group Comparisons
Key Observations :
- The target compound’s tetrazole group distinguishes it from phenethyl or oxadiazole-containing analogs . Tetrazoles improve metabolic stability compared to carboxylic acids, as seen in other NSAID derivatives .
- Unlike fluorophenyl/pyridinyl amides in , the target lacks electron-deficient substituents, which may reduce P450-mediated metabolism but compromise COX-2 selectivity .
Pharmacological and Metabolic Stability
- COX-2 Inhibition : Indomethacin-derived phenethyl amides (e.g., compound 1 in ) exhibit potent COX-2 inhibition (IC₅₀ < 1 µM) but suffer from rapid microsomal degradation due to P450 oxidation. The target compound’s tetrazole moiety may mitigate this by reducing oxidative metabolism .
- Antiviral Potential: Docking studies in highlight indole-acetamide derivatives (e.g., Dorsilurin K) as antiviral candidates. The tetrazole group in the target compound could enhance binding to viral polymerases via polar interactions .
- Metabolic Stability : MetaSite predictions in suggest that fluorophenyl/pyridinyl substituents shift metabolism from amide oxidation to O-demethylation. The target compound’s methyltetrazole group may similarly divert metabolism, though experimental validation is needed .
Crystallographic and Spectroscopic Data
- Crystal Packing : The (S)-2-(1H-indol-3-yl)-N-(1-phenylethyl)acetamide in crystallizes in an orthorhombic system (space group P2₁2₁2₁), with hydrogen bonds stabilizing the structure. The target compound’s tetrazole ring may introduce additional intermolecular interactions (e.g., dipole-dipole) .
- Spectroscopic Validation : IR and NMR data for benzimidazole-triazole-thiazole analogs () confirm acetamide C=O stretches (~1650 cm⁻¹) and indole N-H signals (~10–11 ppm). Similar peaks are expected for the target compound .
Biological Activity
The compound 2-(1-methyl-1H-indol-3-yl)-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide, often referred to as Compound X , is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure : The chemical formula of Compound X is with a molecular weight of approximately 304.38 g/mol. The compound features an indole moiety linked to a tetrazole-substituted phenylacetamide structure, which is crucial for its biological activity.
Research indicates that Compound X exhibits its biological effects primarily through the following mechanisms:
- Cell Cycle Arrest : Compound X has been shown to induce cell cycle arrest in the G2/M phase in various cancer cell lines. This effect is significant as it can prevent cancer cells from proliferating.
- Induction of Apoptosis : Studies have demonstrated that Compound X can induce apoptosis in a dose-dependent manner. This is achieved through the activation of caspase pathways, leading to programmed cell death.
- Tubulin Polymerization Inhibition : Similar to colchicine, Compound X inhibits tubulin polymerization, which disrupts the mitotic spindle formation necessary for cell division.
Efficacy Against Cancer Cell Lines
A series of studies have evaluated the antiproliferative activity of Compound X against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.52 | Apoptosis induction |
| MCF-7 | 0.34 | Cell cycle arrest |
| HT-29 | 0.86 | Tubulin inhibition |
These results indicate that Compound X is particularly potent against breast (MCF-7) and cervical (HeLa) cancer cell lines, suggesting its potential as an effective chemotherapeutic agent.
Case Studies
Several case studies have highlighted the therapeutic potential of Compound X:
-
Study on HeLa Cells :
- Researchers treated HeLa cells with varying concentrations of Compound X and observed significant apoptosis at concentrations above 0.5 µM.
- Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptotic cells.
-
MCF-7 Cell Line Evaluation :
- In a comparative study with standard chemotherapeutics, Compound X demonstrated superior efficacy over doxorubicin at equivalent concentrations.
- The study suggested that the unique structure of Compound X contributes to its enhanced activity.
-
In Vivo Studies :
- Preliminary in vivo studies using xenograft models showed that administration of Compound X resulted in reduced tumor growth compared to control groups.
- Histological analysis revealed increased apoptosis within tumor tissues treated with Compound X.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
